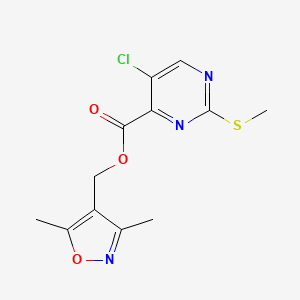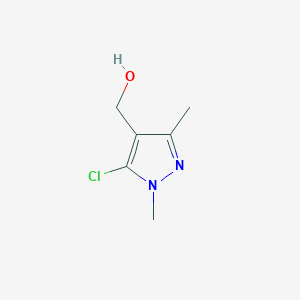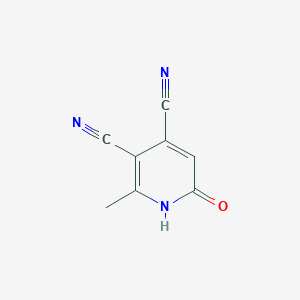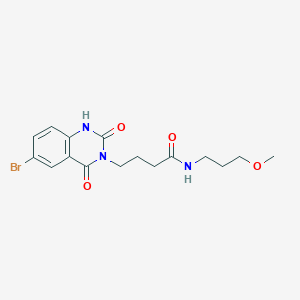
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-methoxypropyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-methoxypropyl)butanamide is a complex organic compound with potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its distinctive quinazoline core, bromine substitution, and methoxypropyl side chain, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-methoxypropyl)butanamide typically involves multiple steps, including the preparation of intermediates and the final coupling reaction. A common synthetic route involves:
Preparation of 6-Bromo-2,4-dioxo-1,2-dihydroquinazoline: : This intermediate can be synthesized by reacting 2-aminobenzoic acid with bromoacetyl bromide in the presence of a base, followed by cyclization under acidic conditions.
N-alkylation: : The intermediate is then alkylated with 3-methoxypropylamine under reflux conditions in an appropriate solvent, such as ethanol or dimethylformamide.
Amidation: : The final step involves coupling the alkylated quinazoline with butanoic acid or its activated derivative (e.g., butanoyl chloride) using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-methoxypropyl)butanamide can undergo several types of reactions:
Oxidation: : The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction: : Reduction can lead to the formation of different quinazoline derivatives.
Substitution: : The bromine atom can be replaced by various nucleophiles to create a wide range of substituted quinazoline compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines, thiols, or alkoxides are often employed in substitution reactions under conditions that promote nucleophilic aromatic substitution.
Major Products
The major products formed depend on the type of reaction and conditions used. For example, oxidative reactions can lead to quinazoline N-oxides, while nucleophilic substitutions result in diverse quinazoline derivatives.
科学研究应用
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-methoxypropyl)butanamide has several applications in scientific research:
Chemistry: : It serves as a versatile intermediate in the synthesis of other heterocyclic compounds and functionalized quinazolines.
Biology: : Studies have explored its potential as a probe for biological pathways involving quinazoline derivatives.
Medicine: : Preliminary research suggests its potential use in developing pharmaceuticals targeting specific enzymes or receptors.
Industry: : It may find applications in the development of new materials or as a catalyst in chemical processes.
作用机制
The compound's mechanism of action involves its interaction with specific molecular targets and pathways:
Molecular Targets: : It may bind to enzymes, receptors, or DNA, leading to alterations in biological activity.
Pathways: : Depending on the target, it can influence signaling pathways, gene expression, or metabolic processes.
相似化合物的比较
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-methoxypropyl)butanamide can be compared to other quinazoline derivatives:
6-Chloro-2,4-dioxo-1,2-dihydroquinazoline: : Substituting bromine with chlorine changes reactivity and biological activity.
4-(6-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylbutanamide:
4-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-ethylbutanamide: : Fluorine substitution influences stability and reactivity.
These comparisons highlight the unique features of this compound, such as its specific functional groups and potential for diverse applications.
Feel free to ask for more information or details on any section!
属性
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O4/c1-24-9-3-7-18-14(21)4-2-8-20-15(22)12-10-11(17)5-6-13(12)19-16(20)23/h5-6,10H,2-4,7-9H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSIIXSWPFFWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-({1-[(3-bromophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide](/img/structure/B2569084.png)

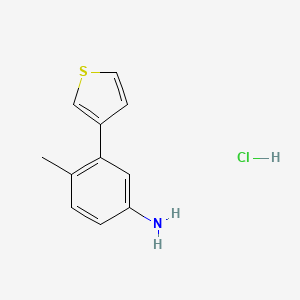
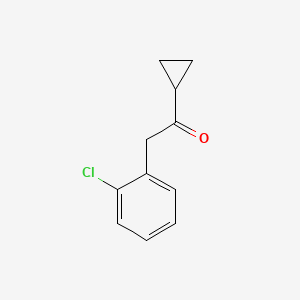
![2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2569092.png)
![4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}PHENYL 4-METHYLBENZOATE](/img/structure/B2569093.png)
![2-((2-chlorobenzyl)thio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2569094.png)
![Methyl 3-(4-isopropoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2569095.png)
![7-{[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2569096.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2569097.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide](/img/structure/B2569099.png)
